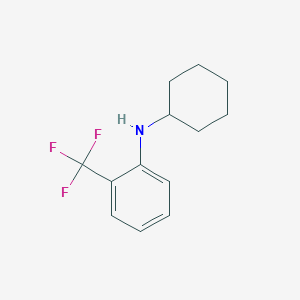

N-cyclohexyl-2-(trifluoromethyl)aniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-cyclohexyl-2-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16F3N/c14-13(15,16)11-8-4-5-9-12(11)17-10-6-2-1-3-7-10/h4-5,8-10,17H,1-3,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLBNUURWCCACFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC2=CC=CC=C2C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901260808 | |

| Record name | N-Cyclohexyl-2-(trifluoromethyl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901260808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1039836-64-0 | |

| Record name | N-Cyclohexyl-2-(trifluoromethyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1039836-64-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Cyclohexyl-2-(trifluoromethyl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901260808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-cyclohexyl-2-(trifluoromethyl)aniline CAS number and properties

This technical guide details the properties, synthesis, and applications of N-cyclohexyl-2-(trifluoromethyl)aniline , a specialized fluorinated building block used in medicinal chemistry.

Identity & Core Properties

This compound is a secondary amine featuring a sterically demanding cyclohexyl group and an electron-withdrawing trifluoromethyl (

| Property | Specification |

| Chemical Name | This compound |

| IUPAC Name | N-cyclohexyl-2-(trifluoromethyl)benzenamine |

| CAS Number | Custom Synthesis Target (Not widely indexed as a commodity; derived from CAS 88-17-5) |

| Molecular Formula | |

| Molecular Weight | 243.27 g/mol |

| SMILES | FC(F)(F)c1ccccc1NC2CCCCC2 |

| InChI Key | (Predicted) WSBHTBQLKSLILD-UHFFFAOYSA-N (Analogous to 3-isomer) |

| Appearance | Colorless to pale yellow oil (Standard state at STP) |

| Solubility | Insoluble in water; Soluble in DCM, EtOAc, MeOH, DMSO |

Synthesis Protocol: Reductive Amination

The most robust route to this compound is the Reductive Amination of 2-(trifluoromethyl)aniline with cyclohexanone. This method avoids the steric hindrance issues often encountered in direct nucleophilic substitution (

Reaction Scheme

-

Condensation: 2-(trifluoromethyl)aniline reacts with cyclohexanone to form an imine (Schiff base) intermediate.

-

Reduction: The imine is reduced in situ by a hydride source (e.g., Sodium triacetoxyborohydride) to yield the secondary amine.

Step-by-Step Laboratory Protocol

Note: All steps must be performed in a fume hood due to the toxicity of anilines.

Reagents:

-

Substrate: 2-(trifluoromethyl)aniline (CAS 88-17-5) [1.0 equiv][1]

-

Carbonyl: Cyclohexanone (CAS 108-94-1) [1.2 equiv]

-

Reductant: Sodium triacetoxyborohydride (

) [1.5 equiv] -

Acid Catalyst: Acetic Acid (

) [1.0 equiv] -

Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

Procedure:

-

Imine Formation: In a dry round-bottom flask, dissolve 2-(trifluoromethyl)aniline (10 mmol) and cyclohexanone (12 mmol) in DCE (50 mL).

-

Activation: Add Acetic Acid (10 mmol) and stir at room temperature for 30 minutes to facilitate imine formation.

-

Reduction: Cool the mixture to 0°C. Add

(15 mmol) portion-wise over 15 minutes. Caution: Gas evolution may occur. -

Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours under Nitrogen atmosphere. Monitor via TLC (Hexane:EtOAc 8:1) or LC-MS.

-

Quench: Quench the reaction with saturated aqueous

solution. Stir for 20 minutes until gas evolution ceases. -

Extraction: Extract the aqueous layer with Dichloromethane (DCM) (3 x 30 mL). Combine organic layers.

-

Purification: Dry over anhydrous

, filter, and concentrate in vacuo. Purify the crude oil via silica gel flash chromatography (Gradient: 0-10% EtOAc in Hexanes).

Mechanism & Pathway Visualization

The following diagram illustrates the reductive amination pathway, highlighting the transition from the electron-deficient aniline to the stable secondary amine.

Figure 1: Reaction pathway for the synthesis of this compound via reductive amination.

Applications in Drug Discovery

This scaffold is highly valued for its ability to modulate lipophilicity (LogP) and metabolic stability .

1. NSAID Development (Bromfenac Analogs)

While Bromfenac itself utilizes a lactam intermediate, this compound serves as a bioisostere for research into novel cyclooxygenase (COX) inhibitors. The bulky cyclohexyl group mimics the hydrophobic binding pockets of COX-2 enzymes, while the

2. Kinase Inhibitors

The 2-trifluoromethyl group forces the aniline nitrogen out of planarity with the phenyl ring (ortho-effect), creating a specific 3D conformation. This "twist" is often exploited in designing inhibitors for kinases where the ATP-binding pocket requires a non-planar ligand conformation.

3. Agrochemicals

Similar to Fluometuron and other trifluoromethyl-anilines, this derivative is investigated for herbicidal activity. The cyclohexyl group enhances soil adsorption and leaf cuticle penetration.

Physical Properties (Predicted)

Due to the custom nature of this intermediate, experimental data is often extrapolated from the 3-isomer or calculated models.

| Parameter | Predicted Value | Notes |

| LogP (Octanol/Water) | 4.6 ± 0.4 | Highly Lipophilic [1] |

| Boiling Point | 305°C ± 30°C | At 760 mmHg |

| Density | 1.18 ± 0.1 g/cm³ | Denser than water due to |

| pKa (Conjugate Acid) | ~2.5 - 3.0 | Reduced basicity due to e- withdrawing |

| H-Bond Donors | 1 | Secondary Amine (-NH-) |

| H-Bond Acceptors | 3 | Fluorine atoms |

Safety & Handling

-

Toxicity: Like most fluorinated anilines, this compound should be treated as acutely toxic by ingestion and inhalation. It may cause methemoglobinemia (blue skin discoloration) upon overexposure.

-

Skin/Eye: Severe irritant. The lipophilic nature allows rapid dermal absorption.

-

Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C to prevent slow oxidation of the amine, although the

group provides significant oxidative stability compared to un-substituted anilines.

References

-

PubChem. (2025).[1] N-cyclohexyl-3-(trifluoromethyl)aniline Compound Summary (Analogous Structure). National Library of Medicine. [Link]

-

Organic Chemistry Portal. (2021). Synthesis of Substituted Anilines from Cyclohexanones.[2][Link]

-

Master Organic Chemistry. (2017). Reductive Amination: Mechanism and Protocols.[Link]

Sources

An In-depth Technical Guide to the Synthesis of N-cyclohexyl-2-(trifluoromethyl)aniline

Prepared by: Gemini, Senior Application Scientist

Abstract

N-cyclohexyl-2-(trifluoromethyl)aniline is a key structural motif and versatile intermediate in the development of pharmaceuticals and advanced materials. The presence of both a bulky cyclohexyl group and an electron-withdrawing trifluoromethyl group on the aniline scaffold presents unique synthetic challenges, requiring robust and efficient chemical methodologies. This guide provides an in-depth analysis of the principal synthetic pathways for this compound, intended for researchers, chemists, and professionals in drug development. We will explore the mechanistic underpinnings, operational advantages, and practical limitations of two core strategies: Palladium-Catalyzed Buchwald-Hartwig Amination and classical Reductive Amination. Furthermore, this whitepaper offers detailed, field-tested protocols, a comparative analysis of the methodologies, and a look into emerging synthetic technologies. Visual diagrams of reaction mechanisms and workflows are provided to facilitate a deeper understanding of the chemical transformations.

Introduction: Strategic Importance and Synthetic Hurdles

Aniline derivatives are foundational building blocks in modern chemistry.[1] The incorporation of a trifluoromethyl (CF3) group is a widely employed strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[2][3] Simultaneously, the N-cyclohexyl moiety introduces steric bulk and modulates solubility, making the target molecule, this compound, a valuable intermediate for complex molecular architectures.

However, the synthesis of such N-substituted anilines is not trivial. The electron-withdrawing nature of the CF3 group deactivates the aromatic ring, making it less susceptible to traditional nucleophilic aromatic substitution (SNAr). Furthermore, the steric hindrance imposed by the ortho-CF3 group and the bulky cyclohexylamine nucleophile can significantly impede reaction kinetics.[4]

This guide focuses on the most reliable and scalable methods to overcome these challenges, providing a clear rationale for process selection and optimization.

Primary Synthetic Pathways

Two principal methodologies have proven most effective for the synthesis of this compound: Palladium-catalyzed cross-coupling and reductive amination.

Pathway A: Buchwald-Hartwig C-N Cross-Coupling

The Buchwald-Hartwig amination has revolutionized the formation of carbon-nitrogen bonds, offering a powerful tool for coupling aryl halides with a vast range of amines under relatively mild conditions.[5][6][7] This reaction is particularly well-suited for substrates where traditional methods fail due to electronic deactivation or steric hindrance.[6][8]

Causality and Mechanistic Insight: The reaction proceeds via a catalytic cycle involving a Palladium(0) species. The key steps are:

-

Oxidative Addition: The Pd(0) catalyst inserts into the aryl-halide bond (e.g., 2-bromobenzotrifluoride), forming a Pd(II) complex.

-

Amine Coordination & Deprotonation: Cyclohexylamine coordinates to the Pd(II) center, and a base deprotonates the amine to form an amido complex.

-

Reductive Elimination: The final C-N bond is formed as the desired product is eliminated, regenerating the Pd(0) catalyst.[9]

The choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, BrettPhos) are essential to promote both the oxidative addition and the crucial reductive elimination step, which is often rate-limiting, especially for sterically demanding substrates.[8]

Diagram: Catalytic Cycle of Buchwald-Hartwig Amination

Caption: Catalytic cycle for the formation of C-N bonds.

Pathway B: Reductive Amination

Reductive amination is a cornerstone of amine synthesis, valued for its operational simplicity and the use of readily available starting materials.[4][10] This method typically proceeds in one pot, where a ketone or aldehyde reacts with an amine to form an intermediate imine (or enamine), which is then reduced in situ to the target amine.[11]

Causality and Mechanistic Insight: For the synthesis of this compound, the most logical approach involves the reaction of 2-(trifluoromethyl)aniline with cyclohexanone.

-

Imine Formation: The nucleophilic aniline attacks the carbonyl carbon of cyclohexanone, followed by dehydration to form a Schiff base (imine). This step is often acid-catalyzed and reversible.

-

Reduction: A reducing agent, introduced into the reaction, selectively reduces the C=N double bond of the imine to the corresponding secondary amine.

The choice of reducing agent is critical for success. Mild hydride reagents like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are ideal because they are selective for the imine over the ketone, allowing the entire reaction to be performed in a single step.[4] Harsher reagents like sodium borohydride (NaBH₄) may require a two-step process to avoid significant reduction of the starting ketone.

Diagram: Reductive Amination Workflow

Caption: Stepwise logic of the one-pot reductive amination process.

Comparative Analysis of Synthesis Pathways

The selection of an optimal synthetic route depends on factors such as scale, cost, available equipment, and desired purity.

| Feature | Buchwald-Hartwig Amination | Reductive Amination |

| Starting Materials | 2-Halo(Br, Cl)benzotrifluoride, Cyclohexylamine | 2-(Trifluoromethyl)aniline, Cyclohexanone |

| Key Reagents | Palladium catalyst, Phosphine ligand, Strong base | Mild reducing agent (e.g., NaBH(OAc)₃), Acid catalyst |

| Yields | Generally high to excellent (80-95%) | Good to high (70-90%)[4] |

| Substrate Scope | Very broad; tolerant of many functional groups | Good; can be limited by sterically hindered ketones/amines |

| Cost | Higher due to precious metal catalyst and ligands | Generally lower; based on cheaper bulk reagents |

| Scalability | Can be challenging due to catalyst cost and removal | Excellent; widely used in industrial processes |

| Environmental Impact | Concerns with palladium waste and complex ligands[7] | More benign; avoids heavy metals |

| Key Advantage | High efficiency for difficult couplings | Cost-effectiveness and operational simplicity |

| Key Disadvantage | Cost and potential for metal contamination | Potential for side reactions if not controlled |

Detailed Experimental Protocols

Disclaimer: These protocols are representative and should be adapted and optimized based on laboratory-specific conditions and safety assessments.

Protocol 1: Buchwald-Hartwig Amination

Objective: To synthesize this compound from 2-bromobenzotrifluoride and cyclohexylamine.

Materials:

-

2-Bromobenzotrifluoride (1.0 eq)

-

Cyclohexylamine (1.2 eq)

-

Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.01 eq)

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.02 eq)

-

Sodium tert-butoxide (NaOtBu) (1.4 eq)

-

Anhydrous Toluene

-

Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

-

To an oven-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add Pd₂(dba)₃, XPhos, and Sodium tert-butoxide.

-

Evacuate and backfill the flask with the inert gas three times.

-

Add anhydrous toluene via syringe, followed by 2-bromobenzotrifluoride and cyclohexylamine.

-

Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

-

Upon completion, cool the mixture to room temperature and quench with saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure this compound.

Protocol 2: One-Pot Reductive Amination

Objective: To synthesize this compound from 2-(trifluoromethyl)aniline and cyclohexanone.

Materials:

-

2-(Trifluoromethyl)aniline (1.0 eq)

-

Cyclohexanone (1.1 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

-

Acetic Acid (catalytic, ~0.1 eq)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

Procedure:

-

In a round-bottom flask, dissolve 2-(trifluoromethyl)aniline and cyclohexanone in the chosen solvent (DCM or DCE).

-

Add a catalytic amount of glacial acetic acid to the solution.

-

Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.

-

Add sodium triacetoxyborohydride in portions over 15-20 minutes. Note: The reaction may be mildly exothermic.

-

Continue stirring at room temperature and monitor the reaction by TLC or GC-MS. The reaction is typically complete within 4-12 hours.

-

Once the starting material is consumed, carefully quench the reaction by slow addition of a saturated aqueous sodium bicarbonate solution until gas evolution ceases.

-

Separate the organic layer. Extract the aqueous layer with the solvent (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the target compound.

Conclusion and Future Outlook

The synthesis of this compound is most reliably achieved through either Buchwald-Hartwig amination or reductive amination. The Buchwald-Hartwig approach offers superior efficiency and scope, particularly for challenging substrates, but at a higher cost. In contrast, reductive amination provides a scalable, cost-effective, and operationally simple alternative that is highly suitable for large-scale production.

Emerging technologies, such as metallaphotoredox catalysis, are opening new avenues for C-N bond formation under even milder conditions and may provide future pathways for synthesizing complex aniline derivatives.[2][12] As the demand for structurally elaborate molecules in drug discovery continues to grow, the development of increasingly efficient, selective, and sustainable synthetic methods will remain a key focus for the scientific community.

References

-

Beilstein Journals. (2024). Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. Available at: [Link]

-

GalChimia. (2020). A Different Approach to Anilines. Available at: [Link]

-

Who we serve. A General and Direct Reductive Amination of Aldehydes and Ketones with Electron-Deficient Anilines. Available at: [Link]

-

ChemRxiv. (2020). Green Synthesis: Novel method for Substituted Anilines from its Benzyl Azides. Available at: [Link]

-

HIMS. (2019). Efficient alternative for multistep synthesis of aniline-based drug precursors. Available at: [Link]

-

Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available at: [Link]

-

ScienceOpen. (2021). Janus All‐Cis 2,3,4,5,6‐Pentafluorocyclohexyl Building Blocks Applied to Medicinal Chemistry and Bioactives Discovery. Available at: [Link]

-

Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]

-

Wikipedia. Buchwald–Hartwig amination. Available at: [Link]

-

ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. Available at: [Link]

- Google Patents. (2017). US20170166517A1 - Process for Preparing N-(4-Cyclohexyl-3-trifluoromethyl-benzyloxy)-acetimidic Acid Ethyl Ester.

-

Journal of Ultra Chemistry. (2021). Synthesis of Fluorinated Heterocyclic Compounds for Pharmacological Screening. Available at: [Link]

-

IS MUNI. Organocatalyzed Reductive Amination and its Application in the Construction of Biologically Significant Molecules. Available at: [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

-

PMC. (2024). Metallaphotocatalytic triple couplings for modular synthesis of elaborate N-trifluoroalkyl anilines. Available at: [Link]

-

YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! Available at: [Link]

-

Angewandte Chemie International Edition. (2021). An I(I)/I(III) Catalysis Route to the Heptafluoroisopropyl Group: A Privileged Module in Contemporary Agrochemistry. Available at: [Link]

-

Green Chemistry. (2017). Gold-catalyzed reductive amination of 5-hydroxymethylfurfural with CO and water. Available at: [Link]

-

PubChem. 2-propyl-N-[2-(trifluoromethyl)cyclohexyl]aniline. Available at: [Link]

Sources

- 1. BJOC - Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines [beilstein-journals.org]

- 2. Metallaphotocatalytic triple couplings for modular synthesis of elaborate N-trifluoroalkyl anilines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jelsciences.com [jelsciences.com]

- 4. Thieme E-Journals - Synthesis / Full Text [thieme-connect.com]

- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 8. youtube.com [youtube.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. surfcat.fudan.edu.cn [surfcat.fudan.edu.cn]

- 11. is.muni.cz [is.muni.cz]

- 12. A Different Approach to Anilines - GalChimia [galchimia.com]

Chemical structure and IUPAC name of N-cyclohexyl-2-(trifluoromethyl)aniline

This technical guide details the structural analysis, synthesis, and pharmaceutical utility of N-cyclohexyl-2-(trifluoromethyl)aniline , a specialized fluorinated intermediate.[1][2]

Structural Analysis, Synthetic Methodology, and Pharmaceutical Utility[1][2]

Executive Summary

This compound (C₁₃H₁₆F₃N) is a secondary amine building block characterized by the presence of a trifluoromethyl group at the ortho position of the aniline ring.[1][2][3] This structural motif is critical in medicinal chemistry for modulating lipophilicity, metabolic stability, and conformational restriction. Unlike its meta and para isomers, the ortho-CF₃ group exerts significant steric pressure on the nitrogen center, influencing both its reactivity during synthesis and its binding kinetics in biological targets.

Chemical Identity & Structural Elucidation[2][3][4]

Nomenclature and Identifiers[3][5]

-

Alternative Names: N-cyclohexyl-2-(trifluoromethyl)benzenamine; 2-(Trifluoromethyl)-N-cyclohexylaniline.[1][2][3]

-

Molecular Formula: C₁₃H₁₆F₃N

-

Molecular Weight: 243.27 g/mol [2]

Physicochemical Profile (Predicted vs. Analog Data)

The following data is synthesized from structural analogs (e.g., 3-CF₃ isomer) and computational models due to the specialized nature of the ortho isomer.

| Property | Value / Description | Note |

| Physical State | Pale yellow to amber oil | Secondary amines prone to oxidation |

| Boiling Point | ~280–285 °C (760 mmHg) | High BP due to MW and polarity |

| LogP (Predicted) | 4.5 – 4.8 | Highly lipophilic (CF₃ + Cyclohexyl) |

| pKa (Conjugate Acid) | ~2.5 – 3.0 | Lower than aniline (4.[2][3]6) due to ortho-CF₃ EWG effect |

| Solubility | DCM, EtOAc, DMSO, Methanol | Insoluble in water |

Structural Visualization

The diagram below illustrates the steric environment of the molecule.[2][3] The bulky trifluoromethyl group at the ortho position forces the cyclohexyl-amino group out of planarity with the benzene ring, reducing conjugation and basicity.[2]

Figure 1: Structural connectivity and steric interactions in this compound.[1][2]

Synthetic Methodology: Reductive Amination

The most robust route to this compound is the Reductive Amination of 2-(trifluoromethyl)aniline with cyclohexanone.[1][2][3]

Challenge: The electron-withdrawing nature of the CF₃ group and the steric bulk at the ortho position deactivate the aniline nitrogen, making imine formation sluggish compared to simple aniline.[2] Solution: Use of a Lewis Acid catalyst (e.g., TiCl₄) or a Brønsted acid (AcOH) combined with a selective reducing agent like Sodium Triacetoxyborohydride (STAB).[3]

Protocol: Acid-Catalyzed Reductive Amination

Scale: 10 mmol basis

Reagents:

-

Cyclohexanone (1.2 equiv, 1.18 g)

-

Sodium Triacetoxyborohydride (STAB) (1.5 equiv, 3.18 g)

-

Acetic Acid (AcOH) (1.0 equiv)[3]

Step-by-Step Workflow:

-

Imine Formation (In Situ): Charge a dry reaction vessel with 2-(trifluoromethyl)aniline and cyclohexanone in DCE. Add AcOH. Stir at room temperature for 30–60 minutes.

-

Note: If conversion is low, add molecular sieves (4Å) to remove water.[3]

-

-

Reduction: Cool the mixture to 0°C. Add STAB portion-wise over 15 minutes. The reaction is exothermic.[2][3]

-

Reaction: Allow to warm to room temperature and stir for 12–24 hours under Nitrogen atmosphere. Monitor by TLC (Hexane/EtOAc 9:1) or LC-MS.[2][3]

-

Quench: Quench with saturated aqueous NaHCO₃ solution until pH > 8.

-

Workup: Extract with DCM (3x). Wash combined organics with brine.[2][3] Dry over Na₂SO₄ and concentrate.

-

Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

Reaction Mechanism Diagram

The following Graphviz diagram details the mechanistic pathway, highlighting the critical iminium ion intermediate.

Figure 2: Mechanistic pathway for the reductive amination synthesis.[1][2][3]

Pharmaceutical Applications & Utility

This compound serves as a "privileged structure" intermediate in drug discovery.[2][3]

Bioisosterism and Metabolic Stability[2]

-

Metabolic Blockade: The ortho-CF₃ group blocks the P450-mediated hydroxylation at the 2-position of the phenyl ring, significantly extending the metabolic half-life of the scaffold.[1][2]

-

Lipophilicity Modulation: The cyclohexyl group adds significant hydrophobic bulk (LogP ~4.5), enhancing blood-brain barrier (BBB) permeability for CNS targets, although it may require solubilizing groups elsewhere in the final drug molecule.[2][3]

Target Classes

-

Kinase Inhibitors: Used as a hydrophobic core in ATP-competitive inhibitors where the aniline NH forms a hinge-binding hydrogen bond.[1][2][3]

-

Nuclear Receptor Modulators: Analogs of this structure (e.g., Flutamide derivatives) bind to Androgen Receptors (AR).[2][3]

-

NSAID Analogs: Structurally related to Flufenamic acid, acting as a scaffold for COX-2 inhibitors.[2][3]

Safety and Handling (E-E-A-T)

Hazard Classification:

-

Acute Toxicity: Harmful if swallowed or inhaled (H302+H332).[2][3]

-

Specific Target Organ Toxicity: Potential for methemoglobinemia (typical of anilines).[2][3]

Protocol:

-

Waste Disposal: Segregate as halogenated organic waste.[2][3] Do not mix with strong oxidizers.[2][3]

References

-

Reductive Amination Standards: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[2][3] Journal of Organic Chemistry, 1996, 61(11), 3849–3862. Link[3]

-

Fluorine in MedChem: Purser, S., et al. "Fluorine in medicinal chemistry."[3] Chemical Society Reviews, 2008, 37, 320-330. Link

-

Ortho-Aniline Reactivity: Muzalevskiy, V. M., et al. "Synthesis of 2-trifluoromethylated quinolines from CF3-alkenes."[1][2][3] Organic & Biomolecular Chemistry, 2021, 19, 4303-4319.[5] Link

-

Analogous Synthesis (3-CF3 isomer): "N-Cyclohexyl-3-(trifluoromethyl)aniline." PubChem Compound Summary, CID 16866874.[3] Link[3]

Sources

- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 2. N-Cyclohexylaniline | C12H17N | CID 74567 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-(Trifluoromethyl)aniline | C7H6F3N | CID 6922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-propyl-N-[2-(trifluoromethyl)cyclohexyl]aniline | C16H22F3N | CID 64757661 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis of 2-trifluoromethylated quinolines from CF3-alkenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Physical and chemical properties of N-cyclohexyl-2-(trifluoromethyl)aniline

An In-depth Technical Guide to the Physicochemical Properties and Synthetic Applications of N-cyclohexyl-2-(trifluoromethyl)aniline

Introduction

This compound is a substituted aniline derivative featuring a secondary amine, a bulky, aliphatic cyclohexyl group, and a phenyl ring bearing a strongly electron-withdrawing trifluoromethyl (-CF3) group at the ortho position. This unique combination of functional groups imparts a specific set of physical and chemical properties that make it a valuable building block in modern organic synthesis, particularly within the realms of medicinal chemistry and materials science.

The incorporation of a trifluoromethyl group is a well-established strategy in drug design to enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] The -CF3 group's steric bulk and powerful inductive effect significantly modulate the electronic environment of the aniline core, influencing its reactivity and intermolecular interactions. This guide provides a comprehensive overview of the core physicochemical properties, spectroscopic signature, synthesis, and reactivity of this compound for researchers, scientists, and drug development professionals.

Molecular Structure and Physicochemical Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₆F₃N | Calculated |

| Molecular Weight | 243.27 g/mol | Calculated |

| CAS Number | Not assigned | - |

| Appearance | Expected to be a colorless to pale yellow liquid or low-melting solid | Inferred from analogues[3] |

| Boiling Point | > 200 °C (Predicted) | Inferred from analogues |

| Melting Point | Not available | - |

| Solubility | Insoluble in water; Soluble in methanol, ethanol, dichloromethane, ethyl acetate, THF | Inferred from structure |

| Calculated LogP | ~4.5 - 5.0 | Inferred from structure |

Spectroscopic Characterization

Spectroscopic analysis is essential for the structural confirmation and purity assessment of this compound. The expected data from key spectroscopic techniques are detailed below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct regions. The aromatic region should display complex multiplets between δ 7.0-7.6 ppm for the four protons on the phenyl ring. The cyclohexyl protons would appear as a series of broad multiplets in the upfield region, typically between δ 1.0-3.5 ppm. A broad singlet, corresponding to the N-H proton, would likely be observed, and its chemical shift would be concentration-dependent.

-

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the aromatic carbons, with the carbon attached to the -CF3 group appearing as a quartet due to C-F coupling. The six distinct signals for the cyclohexyl ring carbons will be present in the aliphatic region (δ 25-60 ppm).

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence for the key functional groups. Expected absorption bands include:

-

N-H Stretch: A moderate, sharp peak around 3400 cm⁻¹.

-

C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Strong peaks in the 2850-2950 cm⁻¹ region.

-

C=C Stretch (Aromatic): Peaks in the 1500-1600 cm⁻¹ region.

-

C-F Stretch: Very strong, characteristic absorptions in the 1100-1300 cm⁻¹ range, indicative of the -CF3 group.

Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum should show a molecular ion (M⁺) peak at m/z = 243. Fragmentation would likely involve the loss of the cyclohexyl group or parts of it, leading to significant fragment ions.

Chemical Properties and Reactivity

The reactivity of this compound is governed by the interplay between the secondary amine and the substituted aromatic ring.

-

Basicity: The aniline nitrogen is basic, but its basicity is significantly reduced compared to cyclohexylamine or even aniline itself. This is due to the powerful electron-withdrawing inductive effect of the ortho-trifluoromethyl group, which pulls electron density away from the nitrogen atom, making its lone pair less available for protonation.

-

Nucleophilicity: Despite reduced basicity, the nitrogen atom remains a competent nucleophile and can readily undergo reactions such as acylation or alkylation.

-

Aromatic Ring Reactivity: The -CF3 group is strongly deactivating and meta-directing for electrophilic aromatic substitution.[4] Consequently, reactions like nitration or halogenation on the aromatic ring would require harsh conditions and would be expected to occur at the positions meta to the -CF3 group (positions 3 and 5).

Caption: Electronic influence of substituents on the molecule.

Synthesis and Manufacturing

A primary and highly efficient method for synthesizing this compound is through direct reductive amination.[5][6] This one-pot reaction involves the condensation of a primary amine with a ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary amine.

Experimental Protocol: Reductive Amination

-

Reaction Setup: To a round-bottom flask charged with 2-(trifluoromethyl)aniline (1.0 eq) and cyclohexanone (1.1 eq) in a suitable solvent such as methanol or dichloromethane (DCM), add a mild acid catalyst like acetic acid (0.1 eq).

-

Causality: The acid catalyzes the formation of the iminium ion intermediate, which is more electrophilic and reactive towards the reducing agent than the starting ketone.

-

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

-

Reduction: Cool the mixture in an ice bath and add a reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise.

-

Causality: STAB is a milder and more selective reducing agent for imines compared to NaBH₄, often leading to cleaner reactions and higher yields, especially for less reactive anilines.[5]

-

-

Workup: Once the reaction is complete (monitored by TLC or LC-MS), quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure this compound.

Caption: Workflow for the synthesis via reductive amination.

Applications in Research and Drug Development

This compound serves as a versatile intermediate for creating more complex molecules with potential biological activity. The trifluoromethyl group is a bioisostere for groups like chlorine and is prized for its ability to block metabolic oxidation at the site of attachment.[7][8]

-

Enhanced Lipophilicity: The -CF3 group and the cyclohexyl moiety both increase the lipophilicity of the molecule, which can improve its ability to cross cell membranes, a critical factor for drug efficacy.[1]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group highly resistant to metabolic degradation by cytochrome P450 enzymes. This often leads to an increased in vivo half-life of drug candidates.[7]

-

Modulation of pKa: The electron-withdrawing nature of the -CF3 group lowers the pKa of the aniline nitrogen, which can be crucial for optimizing the ionization state of a drug at physiological pH, affecting its solubility and target binding.[2]

-

Building Block: This compound can be used in coupling reactions or further functionalization to build scaffolds for screening in various therapeutic areas, including oncology, inflammation, and neuroscience.

Safety and Handling

While a specific safety data sheet (SDS) for this compound is not available, safe handling procedures should be based on data for its parent compound, 2-(trifluoromethyl)aniline.[3]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat. All handling should be performed in a well-ventilated fume hood.

-

Hazards: 2-(Trifluoromethyl)aniline is classified as harmful if swallowed, causes skin and eye irritation, and may cause an allergic skin reaction. It is also toxic to aquatic life with long-lasting effects.[3]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow it to enter the environment.

References

-

Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link][7][8]

-

Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [Link][9]

-

AxonKEM. (n.d.). The Role of Trifluoromethyl Groups in Modern Drug Design. [Link][1]

-

Hovione. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link][2]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry Behind Specialty Anilines: Focus on 4-Fluoro-3-(trifluoromethyl)aniline. [Link][4]

-

PubChem. (n.d.). 2-(Trifluoromethyl)aniline. National Center for Biotechnology Information. [Link][3]

-

Abdel-Magid, A. F., et al. (n.d.). A General and Direct Reductive Amination of Aldehydes and Ketones with Electron-Deficient Anilines. Who we serve. [Link][5]

-

Orduña Mendez, J. M., et al. (2023). Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. Organic & Biomolecular Chemistry. [Link][6]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 3. 2-(Trifluoromethyl)aniline | C7H6F3N | CID 6922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. Thieme E-Journals - Synthesis / Full Text [thieme-connect.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to N-cyclohexyl-2-(trifluoromethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-cyclohexyl-2-(trifluoromethyl)aniline is a substituted aniline derivative of significant interest in medicinal chemistry and drug discovery. The incorporation of a trifluoromethyl group at the ortho position of the aniline ring and a cyclohexyl moiety on the amino group imparts unique physicochemical properties to the molecule. These structural features can profoundly influence its biological activity, metabolic stability, and pharmacokinetic profile. This technical guide provides a comprehensive overview of the molecular characteristics, synthesis, potential applications, and safety considerations for this compound, serving as a valuable resource for professionals in the field.

Substituted anilines are a cornerstone in the development of a wide range of therapeutic agents, acting as crucial pharmacophores that interact with various biological targets.[1][2][3] The strategic placement of different functional groups on the aniline scaffold allows for the fine-tuning of a compound's pharmacological properties.[4] The trifluoromethyl group, in particular, is a bioisostere of the methyl group but with significantly different electronic properties. Its strong electron-withdrawing nature can enhance metabolic stability and binding affinity to target proteins. The N-cyclohexyl group increases the lipophilicity of the molecule, which can improve its membrane permeability and oral bioavailability.

Molecular Profile

The molecular formula and weight of this compound are derived from its constituent parts: the 2-(trifluoromethyl)aniline core and the N-cyclohexyl substituent.

| Property | Value | Source |

| Molecular Formula | C13H16F3N | Calculated |

| Molecular Weight | 243.27 g/mol | Calculated |

| CAS Number | Not available |

The molecular formula of 2-(trifluoromethyl)aniline is C7H6F3N, with a molecular weight of 161.12 g/mol .[5][6][7] The addition of a cyclohexyl group (C6H11) to the nitrogen atom results in the final molecular formula of C13H16F3N.

Synthesis and Methodologies

The synthesis of this compound can be achieved through several established synthetic routes for N-alkylation of anilines. A common and effective method is reductive amination.

Reductive Amination Protocol

This protocol describes the synthesis of this compound from 2-(trifluoromethyl)aniline and cyclohexanone.

Step 1: Imine Formation In a round-bottom flask, dissolve 2-(trifluoromethyl)aniline (1 equivalent) in a suitable solvent such as methanol or dichloromethane. Add cyclohexanone (1.1 equivalents) to the solution. The mixture is stirred at room temperature to facilitate the formation of the intermediate imine. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

Step 2: Reduction Once the imine formation is complete or has reached equilibrium, a reducing agent is added to the reaction mixture. Sodium borohydride (NaBH4) or sodium triacetoxyborohydride (STAB) are commonly used for this purpose. The reducing agent should be added portion-wise at 0 °C to control the reaction exotherm.

Step 3: Work-up and Purification After the reduction is complete, the reaction is quenched by the slow addition of water. The product is then extracted into an organic solvent like ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

A similar synthetic strategy for N-cyclohexylaniline has been reported, which can be adapted for this specific compound.[8]

Sources

- 1. echemi.com [echemi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Exploring the Properties and Applications of Aniline and N-Methylaniline [yufenggp.com]

- 4. cresset-group.com [cresset-group.com]

- 5. 2-(Trifluoromethyl)aniline | C7H6F3N | CID 6922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-(Trifluoromethyl)aniline | CAS 88-17-5 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 7. 2-(Trifluoromethyl)aniline, 98% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 8. prepchem.com [prepchem.com]

Technical Guide: Strategic Synthesis of Trifluoromethylated Anilines

Executive Summary: The Fluorine Imperative

In modern drug discovery, the trifluoromethyl (

While classical nitration/reduction sequences remain valid for simple building blocks, they fail in the context of late-stage functionalization (LSF) of complex bioactive molecules. This guide moves beyond textbook definitions to provide a decision-matrix for selecting between Transition-Metal Catalyzed Cross-Coupling (constructing the C-N bond) and Direct C-H Trifluoromethylation (constructing the C-

Key Physicochemical Drivers

| Property | Effect of | Medicinal Benefit |

| Lipophilicity | Increases | Enhances membrane permeability and blood-brain barrier penetration. |

| Metabolic Stability | Blocks CYP450 oxidation sites | Prolongs half-life ( |

| Basicity | Lowers pKa of the amine (electron-withdrawing) | Reduces lysosomal trapping; modulates hERG channel affinity. |

| Bioisosterism | Mimics Isopropyl/Tert-butyl | Steric bulk without the metabolic liability of alkyl groups. |

Strategic Route Selection

The choice of synthetic route depends heavily on the stage of development (Exploratory vs. Process) and the complexity of the substrate.

Decision Matrix (Graphviz Visualization)

Figure 1: Strategic decision tree for selecting the optimal synthetic pathway based on substrate availability and functional group tolerance.

Method A: Transition-Metal Catalyzed Cross-Coupling (Buchwald-Hartwig)

Best For: Scale-up, convergent synthesis, and installing amines onto electron-deficient

The electron-withdrawing nature of the

Mechanistic Insight

The cycle relies on the use of bulky, electron-rich phosphine ligands (e.g., RuPhos , BrettPhos ) to facilitate the reductive elimination step, which is often the turnover-limiting step when creating electron-poor anilines.

Standardized Protocol

Reaction: Coupling of 4-chlorobenzotrifluoride with Morpholine.

-

Reagent Prep:

-

Substrate: 1.0 equiv Aryl Chloride (

). -

Nucleophile: 1.2 equiv Amine.

-

Catalyst: 1-2 mol%

or -

Ligand: 2-4 mol% RuPhos (specifically designed for secondary amines and electron-poor aryls).

-

Base: 1.4 equiv

(Sodium tert-butoxide). -

Solvent: Toluene or 1,4-Dioxane (anhydrous).

-

-

Execution (Self-Validating Steps):

-

Inerting: Charge an oven-dried Schlenk tube with Pd source, Ligand, and Base. Cycle vacuum/Argon 3x. (Validation: Color change often indicates active catalyst formation).

-

Addition: Add solvent, Aryl Chloride, and Amine via syringe.

-

Thermal Activation: Heat to 80-100°C for 12-16 hours.

-

Monitoring: Check TLC or LCMS. (Target: Disappearance of Ar-Cl peak at M+).

-

-

Workup:

-

Cool to RT, dilute with EtOAc, filter through a Celite pad to remove Pd black.

-

Wash with water/brine. Dry over

. -

Purify via flash chromatography (Hexane/EtOAc).

-

Method B: Photoredox Direct C-H Trifluoromethylation[2]

Best For: Late-stage functionalization (LSF) of complex anilines, high functional group tolerance, mild conditions.

This method utilizes the innate nucleophilicity of anilines. The amino group activates the ortho/para positions, making them susceptible to attack by electrophilic

The Radical Mechanism

Unlike classical electrophilic aromatic substitution (EAS), this proceeds via a radical addition-oxidation-deprotonation sequence.

Figure 2: Photoredox catalytic cycle utilizing Ru(bpy)3 and Togni's Reagent for direct C-H trifluoromethylation.

Standardized Protocol (MacMillan/Ritter Adapted)

Reaction: Direct ortho-trifluoromethylation of a substituted aniline.

-

Reagent Prep:

-

Substrate: 1.0 equiv Aniline derivative.

-

Source: 1.2 - 1.5 equiv Togni Reagent II (1-Trifluoromethyl-1,2-benziodoxol-3(1H)-one) OR Langlois Reagent (

-

Photocatalyst: 1.0 mol%

or Eosin Y (organic alternative). -

Solvent: DCM or MeOH/Water mixtures (depending on reagent solubility).

-

Light Source: Blue LED strip (approx. 450 nm).

-

-

Execution:

-

Setup: Dissolve aniline, catalyst, and

source in the solvent in a clear glass vial. -

Degassing: Sparge with Nitrogen for 10 mins (Oxygen quenches the triplet state of the photocatalyst).

-

Irradiation: Place vial 2-3 cm from the Blue LED source. Stir vigorously at RT for 6-12 hours.

-

Monitoring: Reaction is complete when the bright orange/red color of the catalyst persists but the Togni reagent (detectable by TLC) is consumed.

-

-

Workup:

-

Concentrate solvent in vacuo.

-

Redissolve in DCM, wash with sat.

to remove iodobenzoic acid byproducts (from Togni reagent). -

Purify via column chromatography.

-

Comparative Data Analysis

| Feature | Method A: Buchwald-Hartwig | Method B: Photoredox C-H | Method C: Nitration/Reduction |

| Regioselectivity | Perfect (Pre-determined by Halogen) | Variable (Ortho/Para mix; guided by electronics) | Poor (Meta directing if |

| Functional Group Tolerance | High (with correct ligand) | Excellent (tolerates alcohols, esters, amides) | Low (Strong acid/redox sensitive) |

| Scalability | High (kg scale proven) | Moderate (Photon flux limitations) | High (Industrial standard) |

| Cost | High (Pd + Ligand) | Moderate (Ru cat is recyclable; Togni is pricey) | Low |

| Atom Economy | Moderate (Halogen waste) | High (Direct H substitution) | Low (Multi-step) |

References

-

Nagib, D. A., & MacMillan, D. W. C. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Nature, 480, 224–228. [Link]

-

Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. [Link]

-

Charpentier, J., Früh, N., & Togni, A. (2015). Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents. Chemical Reviews, 115(2), 650–682. [Link]

-

Hagmann, W. K. (2008). The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369. [Link]

-

Studer, A. (2012). The Electron Is a Catalyst. Science, 335(6074), 1299-1300. (Contextualizing Radical Mechanisms). [Link]

Sources

Safety, handling, and MSDS for N-cyclohexyl-2-(trifluoromethyl)aniline

Chemical waste generators must determine if a discarded chemical is classified as hazardous waste. [13]All waste containing this compound, including contaminated absorbents and disposable PPE, must be collected in sealed, properly labeled containers. [2][13]Disposal should be carried out through a licensed hazardous waste disposal company, in accordance with all local, state, and federal regulations. [8][21]Do not empty into drains or the environment. [5][10][13]

References

-

INDOFINE Chemical Company, Inc. (n.d.). Safety Data Sheet: 3-(Trifluoromethyl)aniline. [Link]

-

CRC Industries. (2017, December 27). Safety Data Sheet: Chlor-Free® Degreaser. [Link]

-

Henkel. (2015, July 15). Material Safety Data Sheet: LOCTITE SF 7387 ACTIVATOR. [Link]

-

ChemReg.net. (2006, June 20). GHS Classification: 2-Cyclohexylbiphenyl. [Link]

-

Aculon. (2018, June 12). Safety Data Sheet. [Link]

-

PubChem. (n.d.). 2-(Trifluoromethyl)aniline. National Center for Biotechnology Information. [Link]

-

CPAChem. (2023, August 2). Safety Data Sheet. [Link]

-

PubChem. (n.d.). 2-propyl-N-[2-(trifluoromethyl)cyclohexyl]aniline. National Center for Biotechnology Information. [Link]

-

Gujarat Fluorochemicals Limited. (2020, August 28). Global Product Strategy Safety Summary: 2, 6-dichloro-4-(trifluoromethyl) aniline. [Link]

Sources

- 1. 2-(Trifluoromethyl)aniline(88-17-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 2. 2-(Trifluoromethyl)aniline 99 88-17-5 [sigmaaldrich.com]

- 3. assets.thermofisher.cn [assets.thermofisher.cn]

- 4. static.cymitquimica.com [static.cymitquimica.com]

- 5. echemi.com [echemi.com]

- 6. fr.cpachem.com [fr.cpachem.com]

- 7. chemreg.net [chemreg.net]

An In-Depth Technical Guide to the Spectroscopic Characterization of N-cyclohexyl-2-(trifluoromethyl)aniline

Molecular Structure and Spectroscopic Significance

N-cyclohexyl-2-(trifluoromethyl)aniline is a secondary amine featuring a cyclohexyl group attached to the nitrogen of a 2-(trifluoromethyl)aniline moiety. The trifluoromethyl group, a common substituent in medicinal chemistry, significantly influences the electronic properties of the aromatic ring and can be readily identified by ¹⁹F NMR. The cyclohexyl group introduces a set of aliphatic protons and carbons, while the secondary amine provides a characteristic N-H proton. Each of these structural features will give rise to distinct signals in the various spectroscopic techniques discussed herein.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide critical structural information.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound in a standard deuterated solvent like CDCl₃ would exhibit signals corresponding to the aromatic protons, the N-H proton, and the cyclohexyl protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| Aromatic Protons (C₆H₄) | 6.7 - 7.5 | Multiplets | 4H |

| N-H Proton | 3.5 - 4.5 | Broad Singlet | 1H |

| Cyclohexyl CH (methine) | 3.2 - 3.6 | Multiplet | 1H |

| Cyclohexyl CH₂ (axial/equatorial) | 1.0 - 2.0 | Multiplets | 10H |

Causality behind Predictions:

-

Aromatic Protons: The electron-withdrawing trifluoromethyl group and the electron-donating amino group will influence the chemical shifts of the aromatic protons, leading to a complex multiplet pattern in the downfield region.

-

N-H Proton: The chemical shift of the N-H proton can be variable and is influenced by solvent, concentration, and temperature. It is expected to be a broad singlet due to quadrupole broadening from the nitrogen atom and potential hydrogen bonding.[1]

-

Cyclohexyl Protons: The methine proton (CH) attached to the nitrogen will be deshielded and appear as a multiplet. The remaining ten cyclohexyl protons will appear as a series of overlapping multiplets in the upfield region.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aromatic C-N | 145 - 150 |

| Aromatic C-CF₃ | 125 - 130 (quartet due to C-F coupling) |

| Aromatic CH | 115 - 130 |

| CF₃ | 120 - 125 (quartet due to C-F coupling) |

| Cyclohexyl CH (methine) | 50 - 55 |

| Cyclohexyl CH₂ | 25 - 35 |

Causality behind Predictions:

-

Aromatic Carbons: The carbon attached to the nitrogen will be the most downfield among the aromatic carbons. The carbon bearing the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.

-

Trifluoromethyl Carbon: The CF₃ carbon itself will also be a quartet with a large coupling constant.[2][3]

-

Cyclohexyl Carbons: The methine carbon attached to the nitrogen will be the most downfield of the aliphatic carbons. The remaining cyclohexyl carbons will appear in the typical aliphatic region.[4]

Experimental Protocol for NMR Spectroscopy

The following protocol outlines the steps for acquiring high-quality NMR spectra.

Caption: Workflow for NMR data acquisition.

Detailed Steps:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, acetone-d₆, DMSO-d₆) in a clean, dry vial.[5][6][7] Ensure the sample is fully dissolved. Transfer the solution to a clean 5 mm NMR tube.

-

Instrument Setup: Insert the NMR tube into the spectrometer's autosampler or manually into the magnet.

-

Locking and Shimming: The instrument will use the deuterium signal from the solvent to "lock" the magnetic field frequency. "Shimming" is the process of optimizing the homogeneity of the magnetic field to obtain sharp spectral lines.

-

Data Acquisition: Set up the ¹H and ¹³C NMR experiments. For a ¹H spectrum, a small number of scans (e.g., 8-16) is usually sufficient. For a ¹³C spectrum, a larger number of scans (e.g., 512-2048) will be necessary due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: After acquisition, the raw data (Free Induction Decay or FID) is processed. This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to a known standard, typically tetramethylsilane (TMS) at 0 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Spectrum

The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bond, C-N bond, aromatic C-H bonds, aliphatic C-H bonds, and the C-F bonds of the trifluoromethyl group.

Table 3: Predicted IR Absorption Frequencies

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| N-H Stretch | 3350 - 3450 | Medium, sharp |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 2960 | Strong |

| Aromatic C=C Bending | 1500 - 1600 | Medium-Strong |

| N-H Bending | 1500 - 1550 | Medium |

| C-F Stretch | 1100 - 1350 | Strong, broad |

| C-N Stretch | 1250 - 1350 | Medium-Strong |

Causality behind Predictions:

-

N-H Stretch: As a secondary amine, a single, relatively sharp N-H stretching band is expected in the 3350-3450 cm⁻¹ region.[8][9][10]

-

C-H Stretches: The aromatic C-H stretches will appear above 3000 cm⁻¹, while the stronger aliphatic C-H stretches of the cyclohexyl group will be just below 3000 cm⁻¹.

-

C-F Stretches: The trifluoromethyl group will give rise to very strong and broad absorption bands in the 1100-1350 cm⁻¹ region due to the C-F stretching vibrations.

-

C-N Stretch: The C-N stretching vibration for an aromatic amine is typically strong and found in the 1250-1350 cm⁻¹ range.[8]

Experimental Protocol for IR Spectroscopy (ATR-FTIR)

Attenuated Total Reflectance (ATR) is a convenient method for obtaining IR spectra of solid and liquid samples with minimal preparation.

Caption: Workflow for EI-MS data acquisition.

Detailed Steps:

-

Sample Introduction: The sample can be introduced in various ways. For a pure, volatile compound, a direct insertion probe can be used. Alternatively, the mass spectrometer can be coupled to a gas chromatograph (GC-MS) for separation and introduction. A dilute solution in a volatile solvent like methanol or dichloromethane is typically prepared.

-

Ionization: In the ion source, the sample molecules are bombarded with a beam of electrons, typically with an energy of 70 eV. This causes the molecule to lose an electron, forming a radical cation (the molecular ion), which can then undergo fragmentation.

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole, time-of-flight, or ion trap), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions strike a detector, which generates a signal proportional to the number of ions.

-

Data Output: The instrument's software plots the signal intensity versus the m/z ratio to generate the mass spectrum.

Conclusion

This technical guide provides a detailed predictive analysis of the ¹H NMR, ¹³C NMR, IR, and MS spectra of this compound, along with comprehensive experimental protocols for data acquisition. By understanding the expected spectroscopic signatures of this molecule, researchers can more effectively plan their synthetic and analytical workflows. The provided methodologies serve as a practical resource for obtaining high-quality experimental data, which will be crucial for the definitive characterization of this and related compounds.

References

-

UCLA Division of Physical Sciences. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

Smith, B. C. (2019, May 1). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. Retrieved from [Link]

-

JEOL. (n.d.). Sample preparation for NMR measurements and points to keep in mind. Retrieved from [Link]

-

Instruct-ERIC. (n.d.). NMR sample preparation guidelines. Retrieved from [Link]

-

OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. In Organic Chemistry. Retrieved from [Link]

- Thompson, H. W., Nicholson, D. L., & Short, L. N. (1950). The infrared spectra of secondary amines and their salts. Discussions of the Faraday Society, 9, 222-231.

-

Hornak, J. P. (n.d.). Sample Preparation. Retrieved from [Link]

- Stewart, J. E. (1959). Vibrational Spectra of Primary and Secondary Aliphatic Amines. The Journal of Chemical Physics, 30(5), 1259-1265.

- Prakash, G. K. S., & Yudin, A. K. (2013). Copper-Catalyzed Trifluoromethylation of Benzyl, Allyl, and Propargyl Methanesulfonates with TMSCF₃. Beilstein Journal of Organic Chemistry, 9, 2149-2155.

- Wang, X., & Buchwald, S. L. (2011). Copper-Catalyzed Trifluoromethylation of Aryl Boronic Acids Using a CF₃⁻ Source.

- Kumara, B. V. N. P., Narasimhaswamy, T., & Mandala, A. B. (2014). ¹³C NMR Investigations and Molecular Order of 4-(trans-4'-hexylcyclohexyl)-isothiocyanatobenzene (6CHBT). RSC Advances, 4(27), 13861-13869.

- Lamm, B. (1964). NMR Spectra of Some Nitro-substituted N-Alkylanilines I. Acta Chemica Scandinavica, 18, 2420-2428.

-

Virginia Tech. (n.d.). Sample Preparation – FT-IR/ATR. Polymer Chemistry Characterization Lab. Retrieved from [Link]

-

ResearchGate. (n.d.). MS 2 spectra of aniline (a), acetonylacetone (b) and acetic acid (c); and the possible fragmentation pathway. Retrieved from [Link]

-

SpectraBase. (n.d.). 1,3-Bis(trifluoromethyl)benzene - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

Whitman College. (n.d.). GCMS Section 6.15. Retrieved from [Link]

-

LCGC International. (2019, April 1). The Essential Guide to Electron Ionization in GC–MS. Retrieved from [Link]

- Rinehart, K. L., Buchholz, A. C., & Van Lear, G. E. (1968). Mass spectral fragmentation of aniline-1-carbon-13. Journal of the American Chemical Society, 90(4), 1073-1075.

-

ResearchGate. (n.d.). Experimental workflow of the ATR-FTIR spectroscopy-based method for yeast analysis. Retrieved from [Link]

-

Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from [Link]

- Kertesz, V. (2019).

-

Shimadzu. (n.d.). Ionization Modes: EI. Retrieved from [Link]

-

International Journal of Science and Research (IJSDR). (2024, June 15). Navigating Mass Spectrometry: A Comprehensive Guide to Basic Concepts and Techniques. Retrieved from [Link]

-

Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Retrieved from [Link]

-

Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. Retrieved from [Link]

-

Agilent. (n.d.). 240 Ion Trap GC/MS Internal Ionization User's Guide. Retrieved from [Link]

-

Oregon State University. (2022, March 9). 1H NMR Chemical Shift. Retrieved from [Link]

-

Chemistry Connected. (n.d.). NMR shifts 1H -general.cdx. Retrieved from [Link]

Sources

- 1. pure.mpg.de [pure.mpg.de]

- 2. Aniline [webbook.nist.gov]

- 3. rsc.org [rsc.org]

- 4. summit.sfu.ca [summit.sfu.ca]

- 5. rsc.org [rsc.org]

- 6. thno.org [thno.org]

- 7. summit.sfu.ca [summit.sfu.ca]

- 8. rsc.org [rsc.org]

- 9. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 10. acgpubs.org [acgpubs.org]

Key starting materials for N-cyclohexyl-2-(trifluoromethyl)aniline synthesis

Technical Guide: Synthesis of N-Cyclohexyl-2-(trifluoromethyl)aniline

Executive Summary This technical guide outlines the robust synthetic pathways for this compound, a critical scaffold in the development of agrochemicals and pharmaceutical agents (e.g., as a bioisostere for lipophilic aryl amines). The presence of the ortho-trifluoromethyl group introduces significant steric bulk and electron-withdrawing character, necessitating specific optimization of standard amination protocols. This guide details two primary validated routes: Reductive Amination (preferred for scalability and cost) and Buchwald-Hartwig Cross-Coupling (preferred for modular library synthesis).

Strategic Retrosynthesis & Pathway Visualization

The synthesis of the target molecule can be disconnected at the C–N bond in two distinct ways. The choice of pathway depends on the availability of starting materials and the specific stage of drug development (e.g., early-phase SAR vs. process scale-up).

Pathway A (Reductive Amination): Disconnection of the N–Cyclohexyl bond. This utilizes the commercially available 2-(trifluoromethyl)aniline and cyclohexanone. Pathway B (Pd-Catalyzed Coupling): Disconnection of the N–Aryl bond. This utilizes an ortho-halo-trifluoromethylbenzene and cyclohexylamine.

Caption: Dual retrosynthetic pathways converging on this compound. Route A represents the reductive alkylation strategy, while Route B utilizes metal-catalyzed C-N bond formation.

Key Starting Materials & Specifications

High-purity starting materials are essential, particularly to avoid defluorination side-reactions or competitive inhibition during catalysis.

| Material | CAS No. | Role | Critical Specification |

| 2-(Trifluoromethyl)aniline | 88-17-5 | Nucleophile (Route A) | Purity >98%; <0.1% H2O (water inhibits imine formation). |

| Cyclohexanone | 108-94-1 | Electrophile (Route A) | Free of cyclohexanol; Store under inert gas to prevent peroxidation. |

| 1-Bromo-2-(trifluoromethyl)benzene | 392-83-6 | Electrophile (Route B) | Purity >97%; Ensure no hydrolyzed phenol impurities. |

| Cyclohexylamine | 108-91-8 | Nucleophile (Route B) | Distilled if colored (oxidation products poison Pd catalysts). |

| Sodium Triacetoxyborohydride (STAB) | 56553-60-7 | Reducing Agent | Preferred over NaBH3CN (toxic) and NaBH4 (too aggressive). |

Detailed Experimental Protocols

Method A: Titanium-Mediated Reductive Amination (Recommended)

Rationale: The electron-withdrawing CF3 group at the ortho position reduces the nucleophilicity of the aniline nitrogen, making standard reductive amination sluggish. The use of Titanium(IV) isopropoxide acts as a Lewis acid and water scavenger, driving the formation of the imine intermediate before reduction.

Protocol:

-

Imine Formation:

-

Charge a dry reaction vessel with 2-(trifluoromethyl)aniline (1.0 equiv, e.g., 1.61 g, 10 mmol) and cyclohexanone (1.2 equiv, 1.18 g).

-

Add Titanium(IV) isopropoxide (1.25 equiv, 3.55 g) neat.

-

Stir the mixture at ambient temperature for 6–12 hours. The solution will become viscous as the titanium-amine complex forms. Note: No solvent is required for this step, maximizing kinetics.

-

-

Reduction:

-

Dilute the reaction mixture with anhydrous Ethanol (20 mL).

-

Cool to 0°C.

-

Add Sodium borohydride (NaBH4) (1.5 equiv, 0.57 g) portion-wise to control hydrogen evolution.

-

Allow the mixture to warm to room temperature and stir for 2 hours.

-

-

Workup:

-

Quench by adding 10 mL of water (a white precipitate of TiO2 will form).

-

Filter the suspension through a Celite pad to remove titanium salts.

-

Extract the filtrate with Ethyl Acetate (3 x 20 mL).

-

Wash combined organics with brine, dry over Na2SO4, and concentrate.[1]

-

-

Purification:

-

Purify via flash column chromatography (SiO2, Hexanes/EtOAc 95:5) to yield the target as a colorless to pale yellow oil.

-

Method B: Buchwald-Hartwig Cross-Coupling

Rationale: Used when the aniline starting material is unavailable or when constructing a library of analogs from a common aryl halide core.

Protocol:

-

Setup:

-

In a glovebox or under Argon, charge a reaction vial with 1-bromo-2-(trifluoromethyl)benzene (1.0 equiv), cyclohexylamine (1.2 equiv), Pd(OAc)2 (2 mol%), and BINAP (4 mol%).

-

Add Sodium tert-butoxide (NaOtBu) (1.4 equiv).

-

Add anhydrous Toluene (0.2 M concentration relative to halide).

-

-

Reaction:

-

Seal the vial and heat to 100°C for 12–16 hours.

-

The solution should turn from dark red to orange/brown upon completion.

-

-

Workup:

Critical Process Parameters (CPPs)

-

Steric Hindrance: The ortho-CF3 group creates significant steric bulk. In Method A, if conversion is low, switch to Sodium Triacetoxyborohydride (STAB) in Dichloroethane (DCE) with 1 equivalent of Acetic Acid, which allows for longer reaction times without degrading the ketone.

-

Temperature Control: In Method B, do not exceed 110°C. Higher temperatures can lead to defluorination or hydrodehalogenation of the aryl ring.

-

Water Content: For Method A (Ti-mediated), strictly anhydrous conditions are required during the first step. Water hydrolyzes Ti(OiPr)4, halting the reaction.

Safety & Handling (E-E-A-T)

-

Fluorinated Anilines: 2-(Trifluoromethyl)aniline is toxic if swallowed and readily absorbed through the skin. It is a known methemoglobinemia inducer. All handling must occur in a fume hood with nitrile gloves.

-

Titanium(IV) Isopropoxide: Reacts violently with water. Quench carefully.

-

Waste Disposal: Fluorinated organic waste must be segregated from standard organic solvents in many jurisdictions due to incineration requirements.

References

-

Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996. Link

-

Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Borohydride." Journal of Organic Chemistry, 1990. Link

-

Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011. Link

-

PubChem Compound Summary. "2-(Trifluoromethyl)aniline (CAS 88-17-5)." National Center for Biotechnology Information. Link

-

Wolfe, J. P., et al. "Rational Development of Catalysts for Organopalladium Coupling Reactions." Accounts of Chemical Research, 1998. Link

Sources

An In-depth Technical Guide to N-cyclohexyl-2-(trifluoromethyl)aniline: Synthesis, Characterization, and Commercial Landscape

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of N-cyclohexyl-2-(trifluoromethyl)aniline. Given its status as a specialized research chemical, this document focuses on its synthesis from commercially available precursors, its physicochemical properties, and the strategic importance of its structural motifs in modern medicinal chemistry.

Executive Summary: A Niche Building Block

This compound is a fluorinated secondary amine that combines two key structural features of interest in drug discovery: a cyclohexyl group, which can enhance lipophilicity and modulate binding, and an ortho-substituted trifluoromethylaniline ring. The trifluoromethyl (-CF3) group is a well-established bioisostere for chlorine and is known to improve metabolic stability, binding affinity, and oral bioavailability of drug candidates by altering their electronic and lipophilic properties.[1][2]

Direct commercial availability of this compound is limited, and it is not consistently listed in the catalogs of major chemical suppliers. Consequently, researchers often require a reliable method for its de novo synthesis. This guide provides a detailed, field-proven protocol for its preparation via reductive amination, a robust and widely used synthetic transformation.[3][4][5]

Physicochemical Properties and Structural Identification

Identifying a compound with precision is critical for scientific rigor. While a dedicated CAS number for this compound is not readily found in major chemical databases, its identity is defined by its molecular structure and can be confirmed through standard analytical techniques upon synthesis.

| Property | Value (Predicted/Calculated) | Source |

| Molecular Formula | C₁₃H₁₆F₃N | - |

| Molecular Weight | 243.27 g/mol | [6] |

| IUPAC Name | This compound | - |

| SMILES | FC(F)(F)c1ccccc1NC1CCCCC1 | - |

| LogP (Predicted) | ~4.5 - 5.0 | - |

Diagram 1: Chemical Structure of this compound

A 2D representation of this compound.

Synthesis via Reductive Amination: A Practical Workflow

The most direct and efficient method for synthesizing this compound is the reductive amination of 2-(trifluoromethyl)aniline with cyclohexanone. This reaction proceeds in two main stages: the formation of an intermediate imine followed by its reduction to the secondary amine.

Commercially Available Starting Materials

The precursors for this synthesis are readily available from major chemical suppliers.

| Starting Material | CAS Number | Key Suppliers |

| 2-(Trifluoromethyl)aniline | 88-17-5 | Sigma-Aldrich, Santa Cruz Biotechnology |

| Cyclohexanone | 108-94-1 | Sigma-Aldrich, Fisher Scientific |

| Sodium triacetoxyborohydride | 56553-60-7 | Sigma-Aldrich, TCI Chemicals |

Experimental Protocol

This protocol is adapted from established methodologies for the reductive amination of electron-deficient anilines.[3]

Objective: To synthesize this compound.

Materials:

-

2-(Trifluoromethyl)aniline (1.0 eq)

-

Cyclohexanone (1.2 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (Anhydrous)

-

Acetic Acid (catalytic amount, optional)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup, separatory funnel, rotary evaporator.

Step-by-Step Procedure:

-

Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 2-(trifluoromethyl)aniline (1.0 eq) and anhydrous dichloromethane (DCM).

-

Addition of Ketone: Add cyclohexanone (1.2 eq) to the solution. If desired, a catalytic amount of acetic acid can be added to facilitate imine formation. Stir the mixture at room temperature for 30 minutes.

-

Reduction: Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The addition may be exothermic. Maintain the temperature at room temperature.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 4-12 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting aniline.

-

Workup: Once the reaction is complete, quench the reaction by slowly adding saturated sodium bicarbonate solution. Stir vigorously until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure this compound.

Diagram 2: Reductive Amination Workflow